Cas no 922184-82-5 (3-Perylenamine, N,N-bis(4-benzo[b]thien-2-ylphenyl)-)

3-Perylenamine, N,N-bis(4-benzo[b]thien-2-ylphenyl)- structure
922184-82-5 structure
Product Name:3-Perylenamine, N,N-bis(4-benzo[b]thien-2-ylphenyl)-
CAS No:922184-82-5
MF:C48H29NS2
MW:683.880569219589
CID:741497
PubChem ID:71421574
Update Time:2025-04-19

3-Perylenamine, N,N-bis(4-benzo[b]thien-2-ylphenyl)- Chemical and Physical Properties

Names and Identifiers

    • 3-Perylenamine, N,N-bis(4-benzo[b]thien-2-ylphenyl)-
    • N,N-bis[4-(1-benzothiophen-2-yl)phenyl]perylen-3-amine
    • 922184-82-5
    • N,N-Bis(4-(benzo[b]thiophen-2-yl)phenyl)perylen-3-amine
    • DTXSID90840634
    • Inchi: 1S/C48H29NS2/c1-3-16-43-33(8-1)28-45(50-43)30-18-22-35(23-19-30)49(36-24-20-31(21-25-36)46-29-34-9-2-4-17-44(34)51-46)42-27-26-40-38-13-6-11-32-10-5-12-37(47(32)38)39-14-7-15-41(42)48(39)40/h1-29H
    • InChI Key: JBNHWFFJQCZVKA-UHFFFAOYSA-N
    • SMILES: S1C2C=CC=CC=2C=C1C1C=CC(=CC=1)N(C1C=CC(C2=CC3C=CC=CC=3S2)=CC=1)C1=CC=C2C3C=CC=C4C=CC=C(C=34)C3C=CC=C1C2=3

Computed Properties

  • Exact Mass: 683.17414228g/mol
  • Monoisotopic Mass: 683.17414228g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 51
  • Rotatable Bond Count: 5
  • Complexity: 1140
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 14.4
  • Topological Polar Surface Area: 59.7Ų
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